

Application Notes and Protocols for SHP099, an Allosteric SHP2 Inhibitor

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Compound of Interest

Compound Name: SHP099

Cat. No.: B15612028

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SHP099 is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in various human cancers.[3] [4] **SHP099** stabilizes SHP2 in an auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[1] This allosteric inhibition prevents SHP2 from adopting its active conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.

These application notes provide a summary of the in vitro cellular activities of **SHP099** and detailed protocols for key cell-based assays to evaluate its efficacy.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SHP099 against SHP2 Enzymes

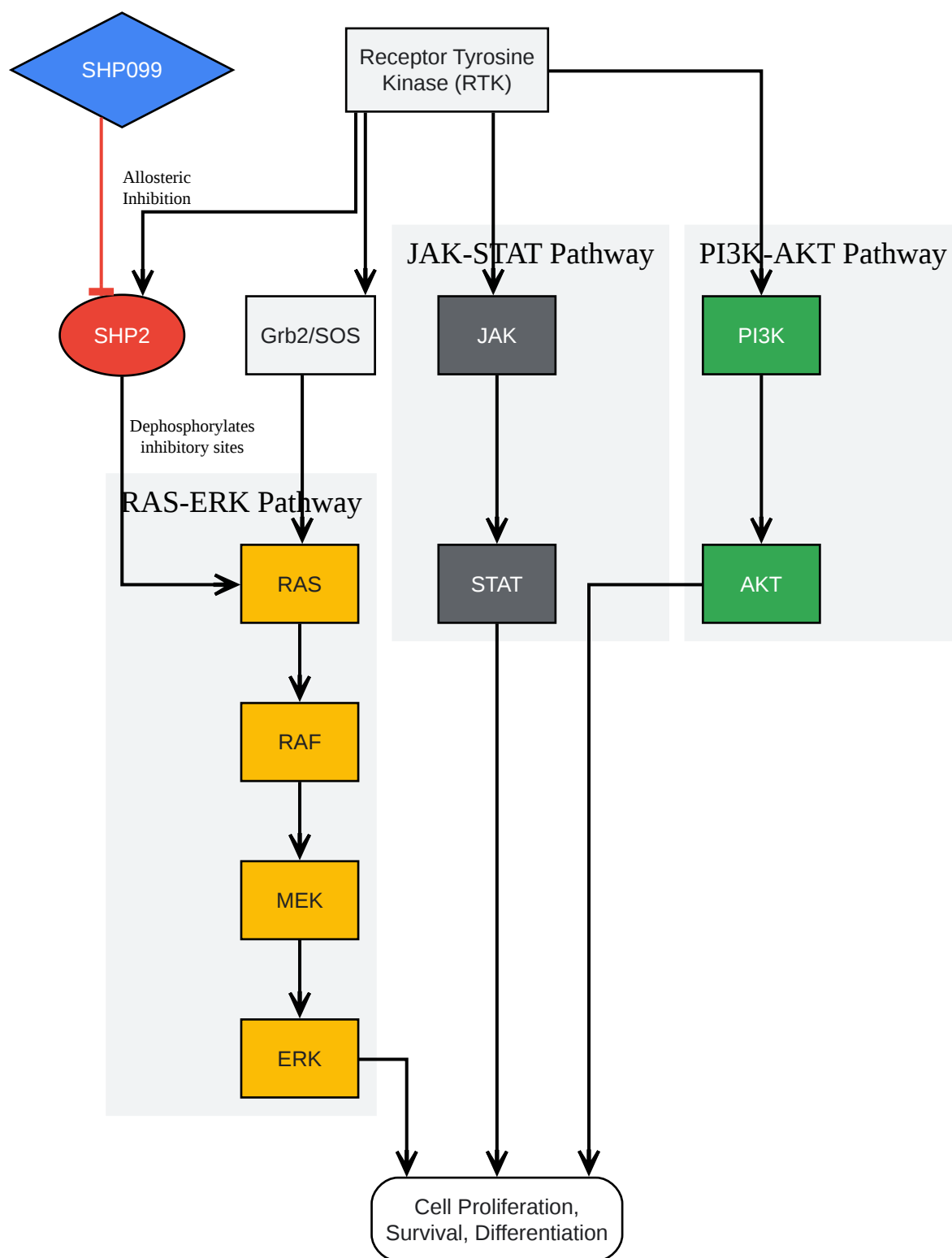
Enzyme Target	IC50 (µM)	Notes
SHP2 (Wild-Type)	0.071 - 0.690	Potent inhibition of wild-type SHP2.[1][5]
SHP2 D61Y	1.241	Mutant associated with Noonan syndrome.[5]
SHP2 E69K	0.416	Mutant found in leukemia.[5]
SHP2 A72V	1.968	Mutant associated with Noonan syndrome.[5]
SHP2 E76K	2.896	Oncogenic mutant that destabilizes the auto-inhibited conformation.[5]

Table 2: Cellular Activity of SHP099 in Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	IC50 (μM)	Notes
MV-4-11	Acute Myeloid Leukemia	Cell Viability	0.32	[5]
TF-1	Erythroleukemia	Cell Viability	1.73	[5]
KYSE-520	Esophageal Squamous Cell Carcinoma	p-ERK Inhibition	~0.25	SHP2-dependent cell line.[1]
KYSE-520	Esophageal Squamous Cell Carcinoma	Cell Proliferation	5.14	[6]
MDA-MB-468	Breast Cancer	p-ERK Inhibition	~0.25	SHP2-dependent cell line.[1]
Detroit 562	Pharyngeal Carcinoma	Cell Proliferation	3.76	EGFR-driven cell line.[6]
PC9	Non-Small Cell Lung Cancer	Cell Viability	7.536 (24h)	[7]
PC9GR	Non-Small Cell Lung Cancer	Cell Viability	8.900 (24h)	[7]
RPMI-8226	Multiple Myeloma	Cell Viability	Dose-dependent	[8]
NCI-H929	Multiple Myeloma	Cell Viability	Dose-dependent	[8]
SUM-52	Breast Cancer	Cell Proliferation	49.62	FGFR-driven, resistant to SHP099.[6]
KATO III	Gastric Carcinoma	Cell Proliferation	17.28	FGFR-driven, resistant to SHP099.[6]
JHH-7	Hepatocellular Carcinoma	Cell Proliferation	45.32	FGFR-driven, resistant to

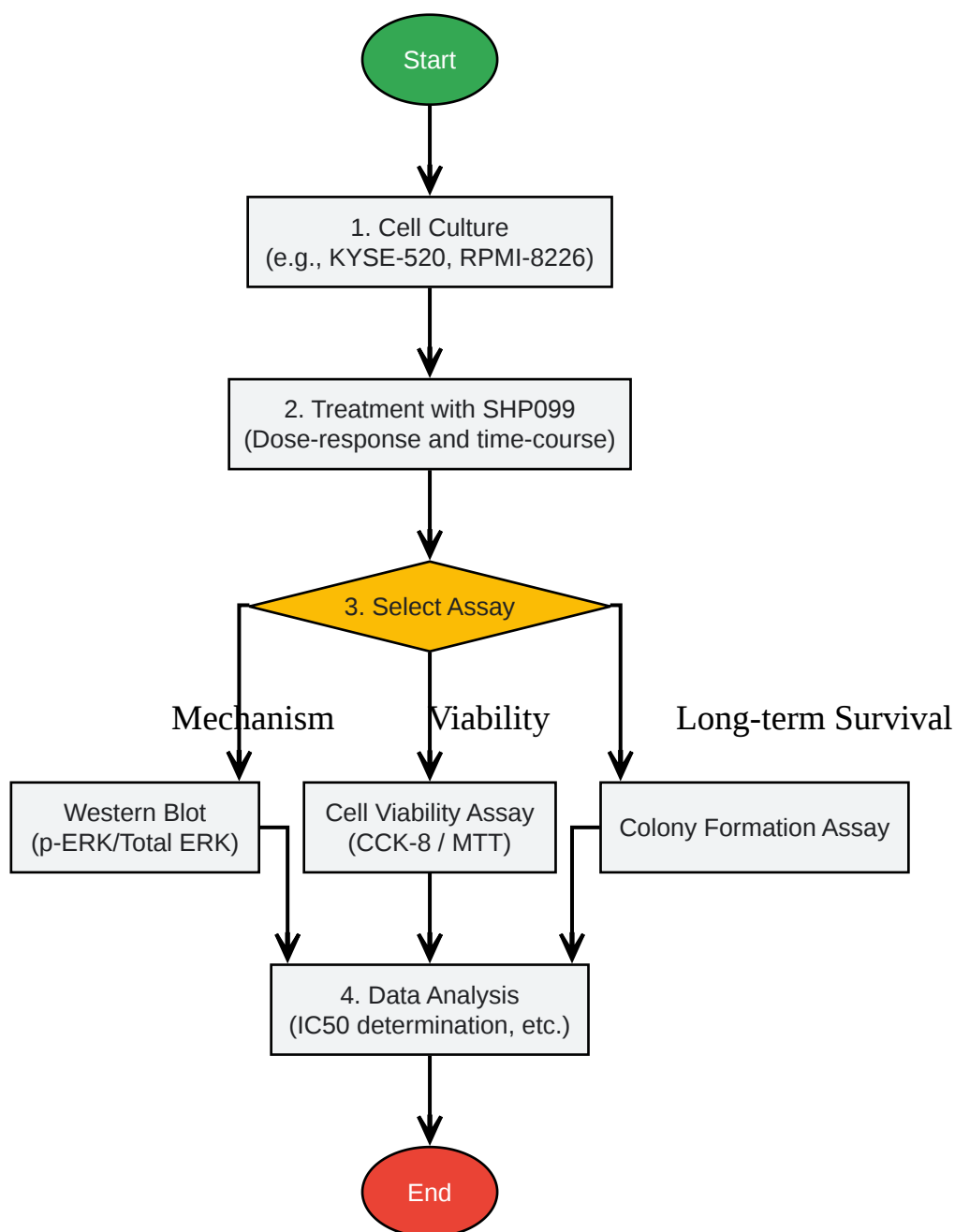
				SHP099.[6]
Hep3B	Hepatocellular Carcinoma	Cell Proliferation	19.08	FGFR-driven, resistant to SHP099.[6]
4T1	Breast Cancer	Cell Viability	32.4 - 119.3	[5]

Mandatory Visualizations



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Caption: SHP2 signaling pathway and point of inhibition by **SHP099**.



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Caption: General experimental workflow for evaluating **SHP099** in vitro.

Experimental Protocols

Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is used to determine the effect of **SHP099** on the phosphorylation status of ERK, a key downstream effector of the SHP2 signaling pathway.

Materials and Reagents:

- Cancer cell lines (e.g., KYSE-520, MDA-MB-468)
- **SHP099** (stock solution in DMSO)
- Cell culture medium
- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (BCA or Bradford)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-SHP2 (Tyr542), anti-total SHP2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **SHP099** (e.g., 0.1 to 10 μ M) or vehicle (DMSO) for the desired time (e.g., 2, 6, 24 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them with lysis buffer.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with **SHP099**.

Materials and Reagents:

- Cancer cell lines (e.g., RPMI-8226, NCI-H929)
- **SHP099**
- Cell culture medium
- 96-well plates
- CCK-8 or MTT reagent

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of **SHP099** for different time points (e.g., 24, 48, 72 hours).[8]
- Assay:
 - For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
 - For MTT: Add MTT reagent and incubate for 4 hours. Then, add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are dissolved.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle-treated control and calculate the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of **SHP099** on the ability of single cells to proliferate and form colonies.

Materials and Reagents:

- Cancer cell lines
- **SHP099**
- Cell culture medium
- 6-well plates

- Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
- PBS

Procedure:

- Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
- Treatment: Treat the cells with various concentrations of **SHP099**.
- Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the appropriate concentration of **SHP099** every 2-3 days.
- Staining:
 - Wash the colonies with PBS.
 - Fix the colonies with methanol or paraformaldehyde.
 - Stain the colonies with crystal violet solution for 10-30 minutes.
- Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).
- Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of **SHP099** to SHP2 in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials and Reagents:

- Cells expressing the target protein (e.g., HEK293T cells transiently transfected with SHP2)

- **SHP099**
- PBS
- Lysis buffer with protease inhibitors
- PCR tubes or 384-well plate
- Thermal cycler
- Equipment for protein detection (e.g., Western blot or InCell Pulse technology)

Procedure:

- Cell Treatment: Treat intact cells with **SHP099** or vehicle (DMSO) at the desired concentration and incubate.
- Heating: Aliquot the cell suspension into PCR tubes or a 384-well plate and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
- Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the aggregated proteins by centrifugation.
- Detection: Analyze the amount of soluble SHP2 in the supernatant at each temperature using Western blotting or a more high-throughput method like the InCell Pulse assay.[9]
- Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔT_m) in the presence of **SHP099** indicates target engagement.[10] A dose-dependent stabilization of SHP2 by **SHP099** can also be assessed.[10]

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